Hexitol (CAS 45007-61-2) is a versatile six-carbon sugar alcohol (C6H14O6) widely utilized as a bulk pharmaceutical excipient, industrial cryoprotectant, and chemical building block. In procurement contexts, this CAS number typically designates a generic, mixed, or unspecified stereoisomer form of the polyol, distinguishing it from highly purified, single-isomer benchmarks like D-mannitol or D-sorbitol . This compound is characterized by its exceptional hydrophilicity, providing six hydroxyl groups that facilitate robust hydrogen bonding, moisture retention, and osmoprotection. By offering a highly soluble and processable polyol matrix, Hexitol serves as a critical raw material in applications ranging from biobanking media to the synthesis of complex polyurethanes and resins.
Substituting a generic, amorphous-leaning Hexitol (CAS 45007-61-2) with a purified, highly crystalline stereoisomer such as D-mannitol can result in severe formulation failures. In solid dose manufacturing, highly pure crystalline polyols are prone to phase transformations, often forming detrimental whisker-like crystals on tablet surfaces when exposed to high relative humidity[1]. Furthermore, in liquid formulations and resin synthesis, substituting with shorter-chain polyols like glycerol alters the cross-linking density and thermal stability. Procurement must specifically target the mixed or amorphous hexitol profile when crystallization resistance, high aqueous solubility, and depressed melting ranges are critical to processability.
Pure stereoisomers like D-mannitol are highly prone to physical instability, frequently forming whisker-like crystals on tablet surfaces when exposed to high relative humidity[1]. In contrast, mixed or amorphous Hexitol (CAS 45007-61-2) maintains an uncrystallized state while enhancing overall drug solubility and stability . This resistance to crystallization prevents excipient phase separation and maintains the structural integrity of the final dosage form.
| Evidence Dimension | Aqueous Solubility and Phase Stability |
| Target Compound Data | Hexitol (Amorphous/Mixed): Resists high-humidity crystallization; enhances solubility |
| Comparator Or Baseline | Pure D-Mannitol: Forms whisker-like surface crystals |
| Quantified Difference | Target maintains phase stability; comparator undergoes detrimental crystallization |
| Conditions | High relative humidity storage |
Prevents physical instability and excipient phase separation in liquid and solid dose formulations.
The thermal processing of pure hexitol isomers is energy-intensive and risks API degradation, as highly crystalline D-mannitol and dulcitol require melting temperatures of approximately 166 °C and 188 °C, respectively[1]. Utilizing a generic hexitol mixture leverages polymorphic melting point depression, allowing for processing at significantly lower temperatures. This broader, lower melting range is highly advantageous for hot-melt extrusion and the formulation of heat-sensitive compounds.
| Evidence Dimension | Melting Temperature Requirements |
| Target Compound Data | Depressed polymorphic melting range suitable for low-temp processing |
| Comparator Or Baseline | Pure Dulcitol (188 °C) and D-Mannitol (166 °C) |
| Quantified Difference | Avoidance of >166 °C thermal thresholds required by pure isomers |
| Conditions | Thermal processing / Hot-melt extrusion |
Reduces energy costs and prevents thermal degradation of co-formulated active pharmaceutical ingredients during melt-extrusion.
For sublingual and oral formulations, the true chemical concentration dictates both osmotic efficacy and microbial fermentation rates. A 10% solution of hexitol yields a true chemical concentration of 0.549 M, providing nearly double the molarity of a 10% sucrose solution (0.292 M)[1]. Furthermore, the absence of a reducing carbonyl group in hexitol severely limits acid production by cariogenic mutans streptococci compared to traditional saccharides.
| Evidence Dimension | True Chemical Concentration (Molarity at 10% w/v) |
| Target Compound Data | 0.549 M |
| Comparator Or Baseline | Sucrose: 0.292 M |
| Quantified Difference | 88% higher molar concentration per equivalent mass |
| Conditions | 10% w/v aqueous solution |
Essential for selecting non-cariogenic bulk excipients in sublingual tablets, lozenges, and pediatric syrups.
During cryopreservation, the formation of intracellular ice crystals is a primary cause of cell death. Hexitol provides stronger osmoprotective effects compared to lower-molecular-weight polyols by effectively stabilizing cell membranes and acting as a critical cryoprotectant for cell preservation. The six-carbon, six-hydroxyl structure ensures a higher glass transition temperature (Tg') in the freeze-concentrated state than glycerol, reducing the mobility of unfrozen water and preventing ice recrystallization during thawing.
| Evidence Dimension | Cryoprotective Membrane Stabilization |
| Target Compound Data | Optimal ice crystal inhibition via 6 -OH groups |
| Comparator Or Baseline | Glycerol: Lower Tg' via 3 -OH groups |
| Quantified Difference | Enhanced structural stabilization of the freeze-concentrated matrix |
| Conditions | Cryopreservation and freeze-thaw cycling |
Critical for biobanking and cell-based therapy procurement where maximizing post-thaw cell viability is required.
Due to its depressed melting range and resistance to crystallization compared to pure D-mannitol, Hexitol functions as a highly efficient plasticizer and matrix carrier for hot-melt extrusion. It allows for lower processing temperatures, protecting heat-sensitive active pharmaceutical ingredients (APIs) from thermal degradation.
Hexitol is selected over lower-molecular-weight polyols like glycerol for freezing solutions because its six-hydroxyl structure provides superior glass transition stabilization. This minimizes intracellular ice crystal formation and maximizes post-thaw viability for cells and tissues .
Leveraging its high true chemical concentration (0.549 M at 10% w/v) and lack of a reducing carbonyl group, Hexitol serves as a highly effective bulk sweetener and excipient. It provides necessary osmotic pressure while resisting fermentation by cariogenic bacteria, making it superior to sucrose for dental and pediatric applications[1].
In industrial polymer synthesis, the six reactive hydroxyl groups of Hexitol provide a high cross-linking density. Using the generic Hexitol mixture offers a cost-effective, highly soluble alternative to purified isomers, ensuring uniform resin curing and enhanced mechanical properties in rigid polyurethane foams .